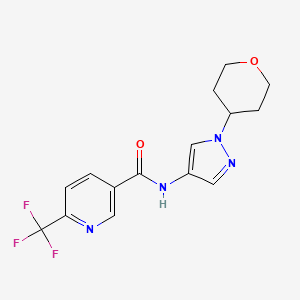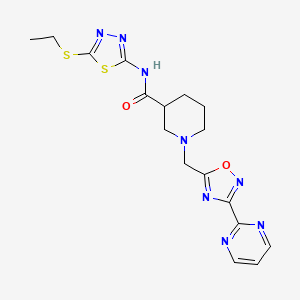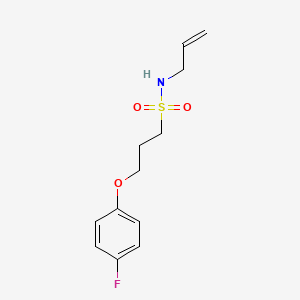
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a tetrahydro-2H-pyran-4-yl group , a pyrazol group, and a trifluoromethyl group attached to a nicotinamide. Tetrahydro-2H-pyran-4-yl is a cyclic ether that is used as a reagent in the identification and optimization of certain drugs .
Molecular Structure Analysis
The molecular structure of the tetrahydro-2H-pyran-4-yl group has been identified . It has a molecular formula of C6H12O2 and a molecular weight of 116.16 . The InChI Key is YSNVSVCWTBLLRW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The tetrahydro-2H-pyran-4-yl group has a boiling point of 105 °C, a density of 1.000±0.06 g/cm3 (Predicted), and a flash point of 61° (142°F) . It is slightly soluble in water .Scientific Research Applications
Structural and Energetic Analysis in Molecular Assemblies
Research on nicotinamide derivatives has highlighted their importance in structural and energetic analysis of molecular assemblies. For instance, studies have focused on cocrystals involving nicotinamide and various acids, elucidating basic recognition patterns and crystal lattice features. Such investigations contribute to understanding the intermolecular interactions and the energetic aspects of crystal formation, aiding in the design of pharmaceutically relevant compounds (Jarzembska et al., 2017).
Role in Metabolic Processes
Nicotinamide and its derivatives are actively studied for their role in metabolic processes across different organisms, from mammals to bacteria. Their utilization in cellular mechanisms underscores the biological significance of nicotinamide-related compounds. Such research has implications for understanding nutrient metabolism and potentially developing therapeutic strategies for conditions associated with metabolic dysfunction (Ellinger, Fraenkel, & Abdel Kader, 1947).
Supramolecular Synthons and Crystal Engineering
The formation of multicomponent crystals involving nicotinamide showcases its potential in crystal engineering. By studying the supramolecular synthons in cocrystals, researchers can predict and manipulate the assembly of complex structures for pharmaceutical applications. This area of research merges chemical synthesis with structural biology to innovate drug design and delivery mechanisms (Das & Baruah, 2011).
Therapeutic Potential and Biochemical Roles
Nicotinamide derivatives exhibit a broad range of therapeutic potentials, from gastroprotective effects to their role in NAD+ salvage pathways. Understanding these biochemical roles is crucial for developing novel treatments for diseases like tuberculosis and for leveraging nicotinamide's anti-inflammatory properties. Such research offers insights into how these compounds can be harnessed for their beneficial effects in human health (Brzozowski et al., 2008).
Inhibition Studies and Drug Development
Nicotinamide derivatives have been identified as inhibitors for various enzymes, demonstrating their potential in drug development. Studies focusing on the inhibition of nicotinamidase in Mycobacterium tuberculosis, for example, highlight the role of these compounds in treating infectious diseases. Through kinetic and inhibitor screening, researchers can discover new drugs that target specific biochemical pathways, offering avenues for therapeutic intervention (Seiner, Hegde, & Blanchard, 2010).
Safety and Hazards
properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)13-2-1-10(7-19-13)14(23)21-11-8-20-22(9-11)12-3-5-24-6-4-12/h1-2,7-9,12H,3-6H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRQAIYCRPXWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2577449.png)

![(E)-2-(4-tert-butylphenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B2577452.png)
![N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide](/img/no-structure.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2577454.png)

![4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2577456.png)
![3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2577460.png)

![2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane](/img/structure/B2577463.png)
![2-(4-ethoxyphenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)acetamide](/img/structure/B2577467.png)

![1-[(4-methylphenyl)methyl]-N-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2577469.png)
